2-Ethenylfuran, also known as vinylfuran, is an organic compound with the molecular formula and a molecular weight of approximately 94.11 g/mol. Its structure features a furan ring substituted with a vinyl group at the second position, making it a six-carbon compound. The compound is characterized by its distinct aromatic properties and reactivity, which are influenced by the presence of both the furan moiety and the vinyl group .
Several methods for synthesizing 2-ethenylfuran have been documented:
2-Ethenylfuran finds applications in various fields:
Studies on the interactions of 2-ethenylfuran reveal its potential as a reactive agent in various chemical environments. For instance, its polymerization behavior can be influenced by the presence of water and other solvents, affecting reaction kinetics and mechanisms . Additionally, its interactions with biological molecules suggest avenues for exploring its role in biochemical pathways.
Several compounds share structural similarities with 2-ethenylfuran. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Furan | Basic five-membered aromatic ring | Lacks vinyl substitution |
| 3-Ethenylfuran | Vinyl group at the third position | Different reactivity profile |
| 2-Methylfuran | Methyl group substitution at position two | Altered electronic properties |
| 5-Ethenylfuran | Vinyl group at the fifth position | Distinct reactivity |
The uniqueness of 2-ethenylfuran lies in its specific positioning of the vinyl group relative to the furan ring, which significantly influences its chemical behavior and applications compared to these similar compounds .